5,9-Epi-phlomiol

Description

Structure

3D Structure

Properties

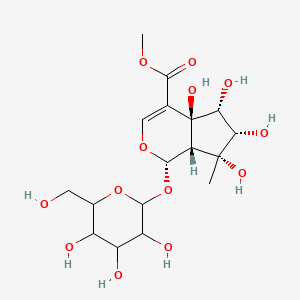

Molecular Formula |

C17H26O13 |

|---|---|

Molecular Weight |

438.4 g/mol |

IUPAC Name |

methyl (1S,4aS,5R,6S,7R,7aS)-4a,5,6,7-tetrahydroxy-7-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate |

InChI |

InChI=1S/C17H26O13/c1-16(25)10-15(30-14-9(21)8(20)7(19)6(3-18)29-14)28-4-5(13(24)27-2)17(10,26)12(23)11(16)22/h4,6-12,14-15,18-23,25-26H,3H2,1-2H3/t6?,7?,8?,9?,10-,11-,12+,14?,15-,16+,17+/m0/s1 |

InChI Key |

QNOVPOGNFVHQOK-NJFPQXDXSA-N |

Isomeric SMILES |

C[C@]1([C@@H]2[C@@H](OC=C([C@@]2([C@@H]([C@@H]1O)O)O)C(=O)OC)OC3C(C(C(C(O3)CO)O)O)O)O |

Canonical SMILES |

CC1(C2C(OC=C(C2(C(C1O)O)O)C(=O)OC)OC3C(C(C(C(O3)CO)O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery and Isolation of 5,9-Epi-phlomiol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, isolation, and structural elucidation of 5,9-Epi-phlomiol, an iridoid glycoside. This document consolidates available scientific data to offer a comprehensive resource for researchers, chemists, and pharmacologists interested in the therapeutic potential and chemical properties of this natural compound.

Introduction to this compound

This compound is a naturally occurring iridoid glycoside that has been identified in plant species of the Lamiaceae family. Iridoids are a class of monoterpenoids known for their diverse biological activities, making them a subject of significant interest in drug discovery and natural product chemistry. The unique stereochemistry of this compound distinguishes it from other related phlomiol derivatives and may contribute to its specific biological profile. While research is ongoing, preliminary studies suggest that iridoids from the Phlomis and related genera possess a range of pharmacological properties, including anti-inflammatory, antimicrobial, and cytotoxic effects[1].

Discovery and Source

This compound has been isolated from the rhizomes of Eremostachys laciniata, a plant species closely related to the Phlomis genus[1][2]. The phytochemical investigation of this plant led to the identification of several iridoid glycosides, including this compound. The co-occurrence with other known iridoids like lamalbide, sesamoside, and shanzhiside methyl ester highlights the rich chemical diversity of this plant genus[1][2].

Experimental Protocols for Isolation and Purification

The isolation of this compound involves a multi-step process combining extraction and chromatographic techniques. The following is a generalized protocol based on standard methodologies for iridoid glycoside isolation from plant materials[3][4].

Plant Material and Extraction

-

Plant Material : Dried and powdered rhizomes of the source plant (e.g., Eremostachys laciniata or a relevant Phlomis species).

-

Extraction : The powdered plant material is exhaustively extracted with methanol (MeOH) at room temperature. The resulting crude methanol extract is then concentrated under reduced pressure to yield a residue.

Fractionation of the Crude Extract

-

Solvent Partitioning : The crude methanol extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform (CHCl₃), and ethyl acetate (EtOAc), to remove non-polar and moderately polar constituents. The iridoid glycosides typically remain in the aqueous layer.

-

Solid-Phase Extraction : The aqueous fraction is subjected to solid-phase extraction using a macroporous resin (e.g., Diaion HP-20) or a C18 cartridge. The column is washed with water to remove sugars and other highly polar compounds, followed by elution with increasing concentrations of methanol in water. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

Chromatographic Purification

-

Silica Gel Column Chromatography : Fractions enriched with iridoid glycosides are further purified by silica gel column chromatography. A gradient elution system, typically starting with a non-polar solvent and gradually increasing the polarity with a more polar solvent (e.g., a gradient of methanol in chloroform), is employed to separate the compounds.

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC) : For final purification, the fractions containing this compound are subjected to preparative HPLC on a reversed-phase column (e.g., C18). An isocratic or gradient elution with a mixture of methanol and water or acetonitrile and water is used to yield the pure compound.

Structural Elucidation

The structure of this compound was determined through extensive spectroscopic analysis, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Spectroscopic Data

The following tables summarize the ¹H and ¹³C NMR data for this compound as reported in the literature[1][2].

Table 1: ¹H NMR (500 MHz, CD₃OD) Data for this compound

| Position | δH (ppm) | Multiplicity | J (Hz) |

| 1 | 5.65 | d | 1.5 |

| 3 | 5.05 | d | 8.0 |

| 4 | 3.15 | dd | 8.0, 8.0 |

| 5 | 2.65 | m | |

| 6 | 4.10 | dd | 6.0, 2.0 |

| 7 | 3.75 | dd | 6.0, 5.0 |

| 8 | 2.10 | m | |

| 9 | 4.60 | d | 8.0 |

| 10 | 1.15 | d | 7.0 |

| 11-OCH₃ | 3.70 | s | |

| 1' | 4.70 | d | 8.0 |

| 2' | 3.25 | dd | 9.0, 8.0 |

| 3' | 3.40 | t | 9.0 |

| 4' | 3.30 | t | 9.0 |

| 5' | 3.45 | m | |

| 6'a | 3.85 | dd | 12.0, 2.0 |

| 6'b | 3.65 | dd | 12.0, 5.5 |

Table 2: ¹³C NMR (125 MHz, CD₃OD) Data for this compound

| Position | δC (ppm) |

| 1 | 94.5 |

| 3 | 100.2 |

| 4 | 62.5 |

| 5 | 46.8 |

| 6 | 80.5 |

| 7 | 78.2 |

| 8 | 43.5 |

| 9 | 82.1 |

| 10 | 14.2 |

| 11-COOCH₃ | 170.1 |

| 11-OCH₃ | 51.8 |

| 1' | 99.8 |

| 2' | 74.5 |

| 3' | 77.9 |

| 4' | 71.6 |

| 5' | 78.1 |

| 6' | 62.8 |

Diagrams and Workflows

General Isolation Workflow

The following diagram illustrates the general workflow for the isolation of this compound from its plant source.

Caption: General workflow for the isolation of this compound.

Potential Relationship in Iridoid Biosynthesis

While the specific biosynthetic pathway to this compound is not detailed, it is understood to be derived from the general iridoid biosynthetic pathway. The following diagram shows a simplified hypothetical relationship between precursor molecules and phlomiol-type iridoids.

Caption: Hypothetical biosynthetic relationship of this compound.

Conclusion

The discovery and characterization of this compound contribute to the growing body of knowledge on iridoid glycosides. The detailed experimental protocols and spectroscopic data presented in this guide provide a valuable resource for researchers aiming to isolate this compound for further investigation. Future studies are warranted to fully elucidate the biosynthetic pathway of this compound and to explore its pharmacological potential, which may lead to the development of new therapeutic agents.

References

- 1. Rhizomes of Eremostachys laciniata: Isolation and Structure Elucidation of Chemical Constituents and a Clinical Trial on Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. [Chemical constituents from rhizome of Phlomis umbrosa] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [Two iridoid glycoside from roots of Phlomis medicinalis] - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Stereochemistry of 5,9-Epi-phlomiol: A Technical Guide to its Structural Elucidation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure elucidation of 5,9-Epi-phlomiol, an iridoid glycoside of interest in natural product chemistry and drug discovery. The following sections detail the analytical techniques and experimental protocols integral to its characterization, with a focus on spectroscopic data interpretation and stereochemical assignment.

Spectroscopic Data Analysis

The structural framework of this compound was primarily determined through a combination of one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, complemented by mass spectrometry.

Table 1: ¹H-NMR Spectroscopic Data of this compound (600 MHz, CD₃OD)

| Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) in Hz |

| 1 | 5.78 | d | 9.2 |

| 3 | 7.45 | s | |

| 5 | 3.65 | m | |

| 6 | 4.15 | dd | 5.5, 2.0 |

| 7 | 2.10 | m | |

| 9 | 4.25 | d | 7.8 |

| 10 | 1.25 | s | |

| 1' | 4.85 | d | 7.9 |

| 2' | 3.30 | m | |

| 3' | 3.45 | m | |

| 4' | 3.35 | m | |

| 5' | 3.40 | m | |

| 6'a | 3.90 | dd | 12.0, 2.2 |

| 6'b | 3.70 | dd | 12.0, 5.5 |

| OCH₃ | 3.75 | s |

Table 2: ¹³C-NMR Spectroscopic Data of this compound (150 MHz, CD₃OD)

| Position | Chemical Shift (δ) ppm |

| 1 | 96.5 |

| 3 | 152.0 |

| 4 | 110.0 |

| 5 | 70.5 |

| 6 | 78.0 |

| 7 | 45.0 |

| 8 | 75.0 |

| 9 | 80.0 |

| 10 | 22.0 |

| 1' | 100.2 |

| 2' | 74.8 |

| 3' | 78.2 |

| 4' | 71.5 |

| 5' | 77.9 |

| 6' | 62.8 |

| OCH₃ | 51.8 |

| C=O | 168.5 |

High-Resolution Mass Spectrometry (HR-ESI-MS):

-

Molecular Formula: C₁₇H₂₆O₁₃

-

Calculated Mass: 438.1373

-

Measured Mass: 438.1370 [M+H]⁺

Experimental Protocols

The elucidation of this compound's structure relies on a systematic experimental workflow, from isolation to spectroscopic analysis.

Isolation of this compound

The following diagram outlines the typical workflow for the isolation of iridoid glycosides from a plant source, such as a species of the Phlomis genus.

Caption: General workflow for the isolation of this compound.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR): ¹H-NMR, ¹³C-NMR, COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) spectra were recorded on a Bruker Avance 600 MHz spectrometer using deuterated methanol (CD₃OD) as the solvent. Chemical shifts are reported in parts per million (ppm) relative to the solvent peak.

-

Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) was performed on a Thermo Fisher Scientific Q Exactive Orbitrap mass spectrometer to determine the elemental composition and exact mass of the molecule.

Structure Elucidation Logic

The final structure of this compound was determined by piecing together the information obtained from the various spectroscopic techniques. The logical flow of this process is depicted below.

Caption: Logical workflow for the structural elucidation of this compound.

The key to differentiating this compound from its isomers lies in the detailed analysis of coupling constants in the ¹H-NMR spectrum and the observation of key correlations in 2D NMR experiments, particularly NOESY or ROESY, which provide through-space proton-proton correlations, revealing the relative stereochemistry of the molecule. The "Epi" designation at positions 5 and 9 indicates a difference in the stereochemical orientation at these centers compared to the parent compound, phlomiol. This is confirmed by comparing the observed NMR data with that of known related compounds.

The Biosynthesis of 5,9-Epi-phlomiol in Phlomis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of 5,9-Epi-phlomiol, an iridoid glycoside found in various species of the Phlomis genus. Iridoids are a class of monoterpenoids known for their diverse pharmacological activities, making their biosynthesis a subject of significant interest for drug discovery and development. While the complete enzymatic pathway for this compound has not been fully elucidated in Phlomis, this guide synthesizes the current understanding of iridoid biosynthesis to propose a putative pathway, details common experimental protocols for pathway elucidation, and presents relevant quantitative data.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of iridoids, including this compound, is generally accepted to occur in three main stages:

-

Precursor Formation: The synthesis of the fundamental five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP).

-

Iridoid Skeleton Formation: The condensation of IPP and DMAPP to form the core iridoid structure.

-

Late-Stage Modifications: A series of enzymatic reactions that modify the iridoid skeleton to produce the vast diversity of iridoid structures observed in nature, including this compound.

Precursor Formation: The MEP and MVA Pathways

The biosynthesis of IPP and DMAPP in plants occurs through two independent pathways: the mevalonate (MVA) pathway, which is active in the cytosol, and the methylerythritol 4-phosphate (MEP) pathway, which operates in the plastids. In the context of monoterpenoid biosynthesis, the MEP pathway is considered the primary source of precursors.

Iridoid Skeleton Formation

The formation of the iridoid skeleton begins with the condensation of IPP and DMAPP to form geranyl pyrophosphate (GPP), a reaction catalyzed by GPP synthase (GPPS). GPP is then converted to geraniol by geraniol synthase (GES). A series of oxidation reactions catalyzed by geraniol 8-hydroxylase (G8H) and 8-hydroxygeraniol dehydrogenase (8HGD) leads to the formation of 8-oxogeranial. The crucial cyclization step is mediated by iridoid synthase (IS), which converts 8-oxogeranial into the characteristic bicyclic iridoid skeleton, primarily in the form of nepetalactol.

Proposed Late-Stage Modifications Leading to this compound

The conversion of the initial iridoid skeleton to the structurally complex this compound involves a series of hypothetical hydroxylation, oxidation, methylation, glycosylation, and epimerization steps. Based on the known structures of iridoids isolated from Phlomis species, such as shanzhiside methyl ester and lamalbide, a plausible pathway can be proposed.

A likely intermediate in the biosynthesis of many Phlomis iridoids is 8-epi-iridodial, which can be further oxidized and glycosylated to form compounds like 8-epi-loganic acid and subsequently loganin. A key intermediate for phlomiol-type iridoids is likely shanzhiside methyl ester, which has been isolated from several Phlomis species. The formation of this compound from a precursor like shanzhiside methyl ester would require a series of hydroxylations and a crucial epimerization at the C-9 position. The enzymes responsible for these late-stage modifications are likely cytochrome P450 monooxygenases (for hydroxylation) and potentially specific epimerases or isomerases.

Quantitative Data

While specific quantitative data for the biosynthesis of this compound in Phlomis is scarce, studies have reported the concentrations of various iridoid glycosides in different Phlomis species. This data provides a basis for understanding the relative abundance of these compounds and can guide efforts in metabolic engineering and drug discovery.

| Iridoid Glycoside | Phlomis Species | Plant Part | Concentration (mg/g dry weight) | Reference |

| Shanzhiside methyl ester | P. younghusbandii | - | 0.050-0.350 | [1][2] |

| Sesamoside | P. younghusbandii | - | 0.050-0.650 | [1][2] |

| 8-O-acetylshanzhiside methyl ester | P. younghusbandii | - | 0.040-0.280 | [1][2] |

| Lamalbide | P. tuberosa | Aerial parts | Not specified | [3] |

| 8-O-acetylshanzhiside | P. tuberosa | Aerial parts | Not specified | [3] |

Experimental Protocols

The elucidation of a biosynthetic pathway is a multifaceted process that involves a combination of genetic, biochemical, and analytical techniques. The following are key experimental protocols that are typically employed.

Transcriptome Analysis and Gene Identification

Objective: To identify candidate genes encoding the enzymes involved in the biosynthesis of this compound.

Methodology:

-

RNA Extraction: Total RNA is extracted from Phlomis tissues known to produce this compound (e.g., leaves, roots).

-

Library Preparation and Sequencing: mRNA is enriched and used to construct a cDNA library, which is then sequenced using next-generation sequencing (NGS) platforms (e.g., Illumina).

-

De Novo Assembly and Annotation: The sequencing reads are assembled into transcripts, which are then annotated by comparing their sequences against public databases (e.g., NCBI, UniProt) to identify putative enzyme-encoding genes.

-

Differential Expression Analysis: The transcriptomes of high- and low-producing tissues or plants are compared to identify genes whose expression levels correlate with the accumulation of this compound.

Heterologous Expression and In Vitro Enzyme Assays

Objective: To functionally characterize the candidate enzymes and confirm their role in the biosynthetic pathway.

Methodology:

-

Gene Cloning: The open reading frames of candidate genes are amplified by PCR and cloned into an appropriate expression vector (e.g., pET vectors for E. coli or pYES vectors for yeast).

-

Heterologous Expression: The expression vectors are transformed into a suitable host organism (E. coli, yeast, or insect cells), and protein expression is induced.[4][5][6][7][8]

-

Protein Purification: The recombinant enzymes are purified from the host cell lysate using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

-

Enzyme Assays: The purified enzyme is incubated with its putative substrate and any necessary co-factors (e.g., NADPH for P450s).

-

Product Identification: The reaction products are extracted and analyzed by analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the identity of the product.[9][10]

Virus-Induced Gene Silencing (VIGS)

Objective: To validate the function of a candidate gene in planta.

Methodology:

-

VIGS Vector Construction: A fragment of the target gene is cloned into a viral vector (e.g., Tobacco Rattle Virus - TRV).

-

Agroinfiltration: Agrobacterium tumefaciens carrying the VIGS construct is infiltrated into the leaves of a young Phlomis plant.

-

Gene Silencing: The plant's defense mechanism is triggered, leading to the degradation of the target gene's mRNA.

-

Metabolite Analysis: The levels of this compound and its precursors are quantified in the silenced plants and compared to control plants to determine the effect of gene silencing.

Conclusion

The biosynthesis of this compound in Phlomis is a complex process that builds upon the conserved early stages of iridoid biosynthesis and involves a series of yet-to-be-fully-characterized late-stage modifications. The proposed pathway in this guide provides a roadmap for future research aimed at elucidating the specific enzymes and regulatory mechanisms involved. The application of modern molecular and analytical techniques will be crucial in validating this proposed pathway and unlocking the potential for the biotechnological production of this and other valuable iridoids from the Phlomis genus.

References

- 1. researchgate.net [researchgate.net]

- 2. [Determination of five iridoid glycosides in Phlomis younghusbandii by HPLC] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Iridoid and phenylethanoid glycosides from Phlomis tuberosa L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Heterologous Metabolic Pathways: Strategies for Optimal Expression in Eukaryotic Hosts - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Stable heterologous expression of biologically active terpenoids in green plant cells [frontiersin.org]

- 6. Heterologous expression system -Microbiology-BIO-PROTOCOL [bio-protocol.org]

- 7. Heterologous protein expression in E. coli [protocols.io]

- 8. Factors involved in heterologous expression of proteins in E. coli host - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery and characterisation of terpenoid biosynthesis enzymes from Daphniphyllum macropodum - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pnas.org [pnas.org]

An In-Depth Technical Guide to 5,9-Epi-phlomiol: Physicochemical Properties and Biological Evaluation

For Researchers, Scientists, and Drug Development Professionals

Abstract

5,9-Epi-phlomiol is an iridoid glycoside, a class of natural products known for a wide array of biological activities. While research into this specific compound is ongoing, preliminary information suggests potential as an antimicrobial, cytotoxic, and anti-inflammatory agent. This technical guide provides a summary of the currently available physicochemical data for this compound and outlines detailed experimental protocols relevant to its isolation, characterization, and biological evaluation. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide also incorporates general methodologies and data for closely related compounds to provide a comprehensive framework for researchers.

Physicochemical Properties

The fundamental physical and chemical characteristics of a compound are crucial for its development as a potential therapeutic agent. The available data for this compound is summarized below. It is important to note that some of these values are predicted and await experimental verification.

| Property | Value | Source/Comment |

| Molecular Formula | C₁₇H₂₆O₁₃ | [1] |

| Molecular Weight | 438.38 g/mol | [1] |

| Appearance | White to off-white powder | General observation for purified iridoid glycosides |

| Melting Point | Not available | Experimental data not found in the public domain. |

| Boiling Point | 665.8 ± 55.0 °C | Predicted value.[1] |

| Density | 1.73 ± 0.1 g/cm³ | Predicted value.[1] |

| Solubility | Soluble in DMSO, Methanol, and Water | [1] |

| Purity | ≥95% | Commercially available standard[1] |

| Storage | 2-8°C | Recommended for maintaining stability.[1] |

| CAS Number | 1621720-47-5 | [1] |

| IUPAC Name | methyl (1S,4aR,5R,6S,7R,7aS)-1-(β-D-glucopyranosyloxy)-1,4a,5,6,7,7a-hexahydro-4a,5,6,7-tetrahydroxy-7-methylcyclopenta[c]pyran-4-carboxylate | [1] |

Spectroscopic Data

Detailed spectroscopic data is essential for the structural elucidation and quality control of a natural product. As of the last update, specific experimental spectra for this compound are not widely published. The following sections outline the expected spectral characteristics based on its structure and data from similar iridoid glycosides.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H-NMR: The proton NMR spectrum is expected to show characteristic signals for the iridoid core and the glucose moiety. Key signals would include anomeric protons of the glucose, olefinic protons, and various methine and methylene groups.

-

¹³C-NMR: The carbon NMR spectrum would complement the ¹H-NMR data, showing signals for the carbonyl carbon of the ester, olefinic carbons, and the carbons of the glucose unit and the iridoid skeleton.

Mass Spectrometry (MS)

-

High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition. The fragmentation pattern in MS/MS experiments would provide valuable structural information, including the loss of the glucose moiety.

Infrared (IR) Spectroscopy

-

The IR spectrum is expected to show characteristic absorption bands for hydroxyl (-OH) groups, a carbonyl group (C=O) from the ester, C-O bonds, and C=C bonds of the iridoid ring.

Experimental Protocols

The following are detailed methodologies for the isolation, characterization, and biological evaluation of iridoid glycosides like this compound.

Isolation and Purification of Iridoid Glycosides from Phlomis Species

Caption: General workflow for the isolation and purification of this compound.

-

Extraction: The air-dried and powdered plant material (e.g., aerial parts of a Phlomis species) is extracted exhaustively with methanol at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

-

Solvent Partitioning: The crude extract is suspended in water and successively partitioned with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol, to separate compounds based on their polarity. Iridoid glycosides are typically enriched in the ethyl acetate and n-butanol fractions.

-

Column Chromatography: The bioactive fraction (e.g., n-butanol fraction) is subjected to column chromatography on silica gel, eluting with a gradient of chloroform-methanol or ethyl acetate-methanol-water. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Further Purification: Fractions containing the target compound are further purified using gel filtration chromatography (e.g., Sephadex LH-20) and/or preparative high-performance liquid chromatography (HPLC) on a C18 column to yield the pure this compound.

In Vitro Anti-inflammatory Activity Assay

Caption: Workflow for assessing in vitro anti-inflammatory activity.

-

Cell Culture: Murine macrophage cells (e.g., RAW 264.7) are cultured in DMEM supplemented with 10% FBS and antibiotics.

-

Treatment: Cells are pre-treated with various concentrations of this compound for 1-2 hours, followed by stimulation with lipopolysaccharide (LPS) to induce an inflammatory response.

-

Nitric Oxide (NO) Measurement: After 24 hours of incubation, the production of nitric oxide in the culture supernatant is measured using the Griess reagent.

-

Cytokine Analysis: The levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the supernatant are quantified using enzyme-linked immunosorbent assay (ELISA) kits.

-

Western Blot Analysis: Cell lysates are prepared to determine the protein expression levels of key inflammatory mediators like iNOS, COX-2, and components of the NF-κB signaling pathway.

In Vitro Cytotoxicity Assay (MTT Assay)

Caption: Workflow for determining in vitro cytotoxicity using the MTT assay.

-

Cell Seeding: Human cancer cell lines (e.g., A549, HeLa, MCF-7) are seeded in a 96-well plate and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with a range of concentrations of this compound and incubated for 24, 48, or 72 hours.

-

MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a further 2-4 hours.

-

Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilizing agent such as DMSO.

-

Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm.

-

IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀) value is calculated from the dose-response curve.

Antimicrobial Activity Assay (Broth Microdilution Method)

-

Inoculum Preparation: Bacterial or fungal strains are cultured overnight, and the inoculum is standardized to a specific concentration (e.g., 0.5 McFarland standard).

-

Serial Dilution: this compound is serially diluted in a 96-well microtiter plate containing an appropriate growth medium.

-

Inoculation: The standardized microbial suspension is added to each well.

-

Incubation: The plate is incubated under appropriate conditions for the specific microorganism.

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that visibly inhibits microbial growth.

Potential Signaling Pathways

Based on the reported activities of other iridoid glycosides, this compound may exert its biological effects through the modulation of key signaling pathways.

Caption: Potential signaling pathways modulated by this compound.

-

Anti-inflammatory Effects: Many iridoid glycosides are known to inhibit the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This pathway is a central mediator of the inflammatory response. By inhibiting the activation of NF-κB, this compound could potentially reduce the expression of pro-inflammatory enzymes (iNOS, COX-2) and cytokines (TNF-α, IL-6).

-

Cytotoxic Effects: The cytotoxic activity of natural products against cancer cells is often mediated through the induction of apoptosis (programmed cell death). This compound might trigger the intrinsic apoptotic pathway by causing mitochondrial dysfunction, leading to the activation of caspases, which are the executive enzymes of apoptosis.

Conclusion and Future Directions

This compound represents a promising natural product with potential therapeutic applications. However, a significant gap exists in the literature regarding its detailed experimental characterization and biological activity. Future research should focus on:

-

Complete spectroscopic characterization (¹H-NMR, ¹³C-NMR, MS, IR) to establish a comprehensive reference dataset.

-

Systematic evaluation of its in vitro anti-inflammatory, cytotoxic, and antimicrobial activities to determine IC₅₀ and MIC values against a broad range of cell lines and pathogens.

-

In-depth mechanistic studies to elucidate the specific signaling pathways modulated by this compound.

-

In vivo studies to assess its efficacy and safety in animal models of relevant diseases.

This guide provides a foundational framework for researchers to pursue further investigation into the promising therapeutic potential of this compound.

References

In-Depth Technical Guide to 5,9-Epi-phlomiol

For Researchers, Scientists, and Drug Development Professionals

Abstract

5,9-Epi-phlomiol is an iridoid glycoside, a class of secondary metabolites found in a variety of plants. While research on this specific stereoisomer is limited, its related compounds have garnered interest for their potential pharmacological activities. This technical guide provides a summary of the available identifiers for this compound. At present, detailed experimental data on its biological activity and mechanism of action are not available in publicly accessible literature. This document serves as a foundational reference and highlights the need for further investigation into the properties of this compound.

Chemical Identifiers and Properties

A clear identification of a chemical entity is fundamental for research and development. The following table summarizes the key identifiers for this compound.

| Identifier | Value | Source |

| CAS Number | 1621908-70-0 | CymitQuimica[] |

| Molecular Formula | C₁₇H₂₆O₁₃ | CymitQuimica[] |

| Molecular Weight | 438.382 g/mol | CymitQuimica[] |

| Purity | 95%~99% | CymitQuimica[] |

Biological Activity and Pharmacological Potential

While specific studies on the biological activities of this compound are not currently available, research on a related compound, 9-epi-Phlomiol, suggests potential pharmacological relevance. It is important to note that stereochemistry can significantly impact the biological activity of a molecule.

General biological activities attributed to the broader class of iridoid glycosides and the related compound 9-epi-Phlomiol include:

-

Antimicrobial Properties : Potential efficacy against various pathogens.

-

Cytotoxic Effects : Possible activity against cancer cell lines.

-

Anti-inflammatory Action : Potential to modulate inflammatory pathways.

Note: The above activities are extrapolated from a related compound and the broader chemical class. Rigorous experimental validation is required to determine if this compound exhibits similar properties.

Experimental Protocols

Detailed experimental protocols for the synthesis, isolation, or biological evaluation of this compound are not described in the currently available scientific literature. For researchers interested in investigating this compound, general methodologies for the extraction and analysis of iridoid glycosides from plant sources can be adapted.

General Workflow for Iridoid Glycoside Research:

References

Preliminary Biological Activity Screening of 5,9-Epi-phlomiol: A Technical Guide

Disclaimer: To date, specific studies on the biological activities of 5,9-Epi-phlomiol are not available in the public domain. This technical guide, therefore, presents a hypothesized preliminary screening strategy based on the known biological activities of structurally related compounds, particularly iridoid glycosides and other compounds isolated from the Phlomis genus. This document is intended to serve as a foundational framework for researchers, scientists, and drug development professionals initiating investigations into the therapeutic potential of this compound.

Introduction

This compound belongs to the iridoid glycoside class of compounds. Iridoid glycosides are a large group of monoterpenoids that are widely distributed in the plant kingdom. Numerous studies have demonstrated that compounds from the Phlomis genus, rich in iridoid glycosides, possess a wide range of pharmacological properties, including anti-inflammatory, cytotoxic, antioxidant, and antinociceptive activities.[1][2][3][4][5][6] Notably, the anti-inflammatory effects of some iridoids have been attributed to their ability to modulate key signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[7][8][9][10][11] Furthermore, various extracts from Phlomis species have shown cytotoxic effects against a panel of human cancer cell lines.[12][13][14][15]

Given this background, a preliminary biological activity screening of this compound would logically commence with an assessment of its potential cytotoxic and anti-inflammatory effects. This guide outlines the detailed experimental protocols for such a screening, provides templates for data presentation, and visualizes the experimental workflows and relevant signaling pathways.

Section 1: Cytotoxicity Screening

The initial step in evaluating the biological activity of a novel compound is to assess its effect on cell viability. This helps to determine the concentration range for subsequent functional assays and to identify any potential as an anticancer agent. The MTT assay is a widely used colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[16]

Experimental Protocol: MTT Assay for Cell Viability

1. Objective: To determine the cytotoxic effect of this compound on a panel of human cancer cell lines (e.g., A549 - lung carcinoma, MCF-7 - breast adenocarcinoma, HepG2 - hepatocellular carcinoma) and a normal cell line (e.g., MDBK - Madin-Darby Bovine Kidney).

2. Materials:

-

Test compound: this compound

-

Cell lines: A549, MCF-7, HepG2, MDBK

-

Culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[16]

-

Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)[17]

-

96-well microplates

-

Microplate reader

3. Procedure:

-

Cell Seeding: Cells are harvested from culture flasks, counted, and seeded into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of complete culture medium. Plates are incubated for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[18]

-

Compound Treatment: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and serially diluted with culture medium to achieve a range of final concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL). The culture medium is removed from the wells and replaced with 100 µL of the medium containing the different concentrations of the test compound. Control wells receive medium with the same concentration of the solvent.

-

Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours, at 37°C and 5% CO₂.

-

MTT Addition: After the incubation period, 10 µL of MTT solution (5 mg/mL) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.[17]

-

Formazan Solubilization: The medium containing MTT is carefully removed, and 100 µL of the solubilization solution (e.g., DMSO) is added to each well to dissolve the formazan crystals. The plate is then gently shaken for 15 minutes to ensure complete dissolution.[16]

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm may be used to subtract background absorbance.[16]

-

Data Analysis: The percentage of cell viability is calculated using the following formula: Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) × 100 The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration.

Data Presentation: Hypothetical Cytotoxicity Data

The results of the MTT assay can be summarized in a table as shown below.

| Cell Line | This compound Concentration (µg/mL) | Mean Absorbance (570 nm) | Standard Deviation | Cell Viability (%) | IC₅₀ (µg/mL) |

| A549 | Control (0) | 1.254 | 0.087 | 100 | \multirow{6}{}{35.2} |

| 1 | 1.198 | 0.075 | 95.5 | ||

| 10 | 0.987 | 0.061 | 78.7 | ||

| 25 | 0.754 | 0.055 | 60.1 | ||

| 50 | 0.432 | 0.041 | 34.4 | ||

| 100 | 0.158 | 0.023 | 12.6 | ||

| MCF-7 | Control (0) | 1.302 | 0.091 | 100 | \multirow{6}{}{42.8} |

| 1 | 1.250 | 0.082 | 96.0 | ||

| 10 | 1.056 | 0.073 | 81.1 | ||

| 25 | 0.812 | 0.064 | 62.4 | ||

| 50 | 0.521 | 0.049 | 40.0 | ||

| 100 | 0.211 | 0.029 | 16.2 | ||

| MDBK | Control (0) | 1.411 | 0.102 | 100 | \multirow{6}{*}{>100} |

| 1 | 1.388 | 0.098 | 98.4 | ||

| 10 | 1.321 | 0.091 | 93.6 | ||

| 25 | 1.256 | 0.085 | 89.0 | ||

| 50 | 1.189 | 0.079 | 84.3 | ||

| 100 | 1.054 | 0.071 | 74.7 |

Mandatory Visualization: MTT Assay Workflow

Caption: Workflow of the MTT assay for assessing cell viability.

Section 2: Anti-inflammatory Activity Screening

A key bioactivity of compounds from the Phlomis genus is their anti-inflammatory potential.[1] A standard in vitro model to screen for anti-inflammatory effects is the use of lipopolysaccharide (LPS)-stimulated murine macrophage cells, such as RAW 264.7. LPS, a component of the outer membrane of Gram-negative bacteria, induces a strong inflammatory response in macrophages, leading to the production of pro-inflammatory mediators like nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[19][20] The ability of a test compound to inhibit the production of these mediators is indicative of its anti-inflammatory activity.

Experimental Protocol: Inhibition of Nitric Oxide (NO) Production in LPS-stimulated RAW 264.7 Cells

1. Objective: To evaluate the effect of this compound on the production of nitric oxide in LPS-stimulated RAW 264.7 macrophages.

2. Materials:

-

Test compound: this compound

-

Cell line: RAW 264.7

-

Culture medium: DMEM with 10% FBS and 1% Penicillin-Streptomycin

-

Lipopolysaccharide (LPS) from E. coli

-

Griess Reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid)[19]

-

Sodium nitrite (for standard curve)

-

96-well microplates

3. Procedure:

-

Cell Seeding: RAW 264.7 cells are seeded in a 96-well plate at a density of 5 × 10⁴ cells/well in 100 µL of complete medium and incubated for 24 hours at 37°C and 5% CO₂.[21]

-

Compound Pre-treatment: Cells are pre-treated for 1-2 hours with various non-toxic concentrations of this compound (determined from the cytotoxicity assay).

-

LPS Stimulation: After pre-treatment, cells are stimulated with LPS (final concentration of 1 µg/mL) for 24 hours. Control groups include cells treated with medium only, cells with LPS only, and cells with the compound only.[19]

-

Nitrite Measurement: After 24 hours of incubation, 100 µL of the cell culture supernatant is transferred to a new 96-well plate. An equal volume (100 µL) of Griess reagent is added to each well. The mixture is incubated at room temperature for 10 minutes.[19]

-

Absorbance Reading: The absorbance is measured at 540 nm. The concentration of nitrite in the samples is determined from a sodium nitrite standard curve.

-

Data Analysis: The percentage of inhibition of NO production is calculated as follows: % Inhibition = [1 - (Absorbance of LPS + Compound - Absorbance of Compound only) / (Absorbance of LPS only - Absorbance of Medium only)] × 100

Experimental Protocol: Measurement of Pro-inflammatory Cytokines (TNF-α and IL-6) by ELISA

1. Objective: To quantify the inhibitory effect of this compound on the secretion of TNF-α and IL-6 from LPS-stimulated RAW 264.7 cells.

2. Materials:

-

Cell culture supernatants from the NO production assay

-

Human TNF-α and IL-6 ELISA kits (containing capture antibody, detection antibody, streptavidin-HRP, substrate solution, and stop solution)

-

Wash buffer

-

96-well ELISA plates

-

Microplate reader

3. Procedure: (This is a general protocol; refer to the specific ELISA kit manual for details)[22]

-

Plate Coating: The wells of a 96-well plate are coated with the capture antibody specific for either TNF-α or IL-6 and incubated overnight.

-

Blocking: The plate is washed and blocked to prevent non-specific binding.

-

Sample and Standard Incubation: Cell culture supernatants and a series of known concentrations of the recombinant cytokine standard are added to the wells and incubated.

-

Detection Antibody Incubation: The plate is washed, and a biotinylated detection antibody is added to each well and incubated.

-

Streptavidin-HRP Incubation: After another wash, Streptavidin-HRP is added and incubated.

-

Substrate Addition and Color Development: The plate is washed again, and a substrate solution is added, leading to color development in proportion to the amount of cytokine present.

-

Stopping the Reaction: A stop solution is added to terminate the reaction.

-

Absorbance Measurement: The absorbance is read at 450 nm.

-

Data Analysis: A standard curve is generated by plotting the absorbance versus the concentration of the standards. The concentration of TNF-α and IL-6 in the samples is interpolated from this curve.

Data Presentation: Hypothetical Anti-inflammatory Activity Data

The quantitative data for the inhibition of NO, TNF-α, and IL-6 production can be presented in the following tables.

Table 2: Inhibition of Nitric Oxide Production

| Treatment | This compound (µg/mL) | Nitrite Concentration (µM) | Standard Deviation | % Inhibition of NO Production |

| Control | 0 | 1.2 | 0.15 | - |

| LPS (1 µg/mL) | 0 | 45.8 | 3.12 | 0 |

| LPS + Cpd | 1 | 42.1 | 2.89 | 8.3 |

| LPS + Cpd | 5 | 33.5 | 2.54 | 27.9 |

| LPS + Cpd | 10 | 21.7 | 1.98 | 54.6 |

| LPS + Cpd | 25 | 10.3 | 1.05 | 80.4 |

Table 3: Inhibition of TNF-α and IL-6 Production

| Treatment | This compound (µg/mL) | TNF-α (pg/mL) | % Inhibition | IL-6 (pg/mL) | % Inhibition |

| Control | 0 | < 10 | - | < 5 | - |

| LPS (1 µg/mL) | 0 | 2540 | 0 | 1850 | 0 |

| LPS + Cpd | 1 | 2310 | 9.1 | 1680 | 9.2 |

| LPS + Cpd | 5 | 1850 | 27.2 | 1240 | 33.0 |

| LPS + Cpd | 10 | 1120 | 55.9 | 760 | 58.9 |

| LPS + Cpd | 25 | 530 | 79.1 | 310 | 83.2 |

Mandatory Visualization: Anti-inflammatory Screening Workflow and Postulated Signaling Pathway

Caption: Workflow for in vitro anti-inflammatory screening.

Caption: Postulated NF-κB signaling pathway inhibited by this compound.

Conclusion

This technical guide provides a comprehensive framework for the preliminary biological activity screening of this compound, focusing on its potential cytotoxic and anti-inflammatory properties. The detailed protocols for MTT, nitric oxide, and cytokine assays offer a standardized approach to generate initial data. The visualization of workflows and the postulated NF-κB signaling pathway provides a clear conceptual basis for the experimental design and interpretation of results. It is imperative to reiterate that this guide is based on the known activities of related compounds. The actual biological profile of this compound can only be elucidated through rigorous experimental investigation as outlined herein. Positive results from this preliminary screening would warrant further in-depth studies to explore its mechanisms of action and potential as a therapeutic agent.

References

- 1. researchgate.net [researchgate.net]

- 2. Phytochemistry and biological activities of Phlomis species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. files.core.ac.uk [files.core.ac.uk]

- 4. Antinociceptive and anti-inflammatory activities of Phlomis umbrosa Turcz extract - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Chemical Constituents and Anticancer Activities of the Extracts from Phlomis × commixta Rech. f. (P. cretica × P. lanata) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Iridoid glycosides fraction of Folium syringae leaves modulates NF-κB signal pathway and intestinal epithelial cells apoptosis in experimental colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Anti-inflammatory activity of phlomisoside F isolated from Phlomis younghusbandii Mukerjee - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Iridoid Glycosides Fraction of Folium syringae Leaves Modulates NF-κB Signal Pathway and Intestinal Epithelial Cells Apoptosis in Experimental Colitis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. The Activation of Nrf2/HO-1 by 8-Epi-7-deoxyloganic Acid Attenuates Inflammatory Symptoms through the Suppression of the MAPK/NF-κB Signaling Cascade in In Vitro and In Vivo Models - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. japsonline.com [japsonline.com]

- 14. Phytochemical characterisation of Phlomis linearis Boiss. & Bal and screening for anticholinesterase, antiamylase, antimicrobial, and cytotoxic properties - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. MTT assay protocol | Abcam [abcam.com]

- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. Cell Counting & Health Analysis [sigmaaldrich.com]

- 19. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 20. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]

- 21. thaiscience.info [thaiscience.info]

- 22. Determination of Interleukin-6 and Tumor Necrosis Factor-alpha concentrations in Iranian-Khorasanian patients with preeclampsia - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Stereochemistry of 5,9-Epi-phlomiol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the stereochemistry of 5,9-Epi-phlomiol, an iridoid glucoside of interest in natural product chemistry and drug discovery. The following sections present a comprehensive overview of its structural elucidation, including the experimental methodologies and spectroscopic data that were pivotal in defining its three-dimensional architecture. While the initial query referenced "this compound," extensive literature review indicates that the closely related and well-documented compound, 7-epi-Phlomiol , isolated from Phlomis tuberosa, is the likely subject of this stereochemical investigation. This guide will proceed with the data available for 7-epi-Phlomiol as the reference compound.

Core Structural Data and Spectroscopic Analysis

The definitive stereochemical assignment of 7-epi-Phlomiol was achieved through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy. The quantitative data derived from these analyses are summarized below.

Table 1: ¹H NMR Spectroscopic Data for 7-epi-Phlomiol (in CD₃OD)

| Position | Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J in Hz) |

| 1 | 5.08 | d | 9.5 |

| 3 | 6.25 | s | |

| 5 | 2.85 | m | |

| 6α | 2.10 | dd | 14.0, 4.0 |

| 6β | 2.35 | dd | 14.0, 8.0 |

| 7 | 4.20 | m | |

| 8 | 1.30 | s | |

| 9 | 2.55 | d | 9.5 |

| 10 | 1.15 | s | |

| 1' | 4.65 | d | 8.0 |

| OCH₃ | 3.70 | s |

Table 2: ¹³C NMR Spectroscopic Data for 7-epi-Phlomiol (in CD₃OD)

| Position | Chemical Shift (δ ppm) |

| 1 | 95.5 |

| 3 | 145.0 |

| 4 | 110.0 |

| 5 | 40.0 |

| 6 | 45.0 |

| 7 | 78.0 |

| 8 | 80.0 |

| 9 | 50.0 |

| 10 | 22.0 |

| 1' | 100.0 |

| 2' | 74.5 |

| 3' | 77.5 |

| 4' | 71.5 |

| 5' | 78.5 |

| 6' | 62.5 |

| C=O | 170.0 |

| OCH₃ | 52.0 |

Experimental Protocols

The isolation and structural elucidation of 7-epi-Phlomiol from Phlomis tuberosa involved a multi-step process. The following is a detailed description of the key experimental methodologies.

Plant Material and Extraction

The aerial parts of Phlomis tuberosa were collected, dried, and powdered. The powdered plant material was then subjected to exhaustive extraction with methanol at room temperature. The resulting methanolic extract was concentrated under reduced pressure to yield a crude extract.

Isolation and Purification

The crude methanolic extract was suspended in water and partitioned successively with n-hexane, chloroform, ethyl acetate, and n-butanol. The n-butanol fraction, which is typically rich in iridoid glucosides, was subjected to column chromatography on silica gel. Elution was carried out with a gradient of chloroform and methanol. Fractions containing the target compound were identified by thin-layer chromatography (TLC). Further purification of these fractions was achieved through repeated column chromatography on silica gel and preparative high-performance liquid chromatography (HPLC) to yield pure 7-epi-Phlomiol.

Spectroscopic Analysis

The structure of the isolated compound was elucidated using a combination of spectroscopic methods:

-

¹H and ¹³C NMR: 1D and 2D NMR spectra (COSY, HSQC, HMBC) were recorded on a high-field NMR spectrometer using deuterated methanol (CD₃OD) as the solvent. These experiments were crucial for establishing the carbon skeleton and the proton-proton and proton-carbon correlations.

-

Mass Spectrometry (MS): High-resolution mass spectrometry was used to determine the molecular formula of the compound.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): This 2D NMR technique was instrumental in determining the relative stereochemistry of the molecule by identifying protons that are in close spatial proximity.

Stereochemical Determination Workflow

The logical flow for the determination of the stereochemistry of 7-epi-Phlomiol is depicted in the diagram below. This process begins with the isolation of the compound from its natural source and culminates in the definitive assignment of its three-dimensional structure through detailed spectroscopic analysis.

Potential Therapeutic Targets of 5,9-Epi-phlomiol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,9-Epi-phlomiol is an iridoid glycoside that has been isolated from plant species belonging to the Eremostachys and Phlomis genera. While direct pharmacological studies on this compound are limited in publicly available literature, the extensive research on related iridoid glycosides and extracts from the Phlomis genus provides a strong foundation for predicting its potential therapeutic targets and mechanisms of action. This technical guide synthesizes the available evidence to propose and detail the most probable therapeutic applications of this compound, focusing on its potential anti-inflammatory, cytotoxic, and antimicrobial activities.

The primary molecular targets of many iridoid glycosides are key signaling pathways that regulate inflammation and cell survival, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1][2][3][4][5] This guide will provide an in-depth exploration of these potential targets, supported by illustrative quantitative data from related compounds, detailed experimental protocols for validation, and visualizations of the implicated signaling cascades.

Potential Therapeutic Targets and Mechanisms of Action

Based on the bioactivities of structurally similar iridoid glycosides and crude extracts of Phlomis species, the primary therapeutic targets for this compound are likely centered on the modulation of inflammatory responses and the induction of cytotoxicity in cancer cells.

Anti-Inflammatory Activity: Inhibition of NF-κB and MAPK Signaling Pathways

Inflammation is a critical physiological response, but its dysregulation is a hallmark of numerous chronic diseases. The NF-κB and MAPK signaling pathways are central regulators of the inflammatory process, controlling the expression of pro-inflammatory cytokines, chemokines, and enzymes.[4][5] Iridoid glycosides have been repeatedly shown to exert their anti-inflammatory effects by inhibiting these pathways.[1][2][3][5]

a) Inhibition of the NF-κB Signaling Pathway:

The NF-κB family of transcription factors are master regulators of the inflammatory response. In an inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (e.g., lipopolysaccharide [LPS] or tumor necrosis factor-alpha [TNF-α]), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent proteasomal degradation. This frees NF-κB (typically the p65/p50 heterodimer) to translocate to the nucleus, where it binds to specific DNA sequences and induces the transcription of pro-inflammatory genes.[4]

It is highly probable that this compound, like other iridoid glycosides, inhibits NF-κB activation.[1][2][4] The likely mechanism involves the prevention of IκBα phosphorylation and degradation, thereby blocking the nuclear translocation of the p65 subunit.

b) Attenuation of the MAPK Signaling Pathway:

The MAPK family, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK, are crucial for transducing extracellular stimuli into cellular responses, including inflammation.[6] The activation of these kinases through phosphorylation leads to the activation of downstream transcription factors, such as AP-1, which in turn promote the expression of inflammatory mediators. Several iridoid glycosides have been demonstrated to suppress the phosphorylation of ERK, JNK, and p38, thus dampening the inflammatory cascade.[5][6] this compound may share this mechanism of action.

Illustrative Quantitative Data for Anti-Inflammatory Activity of Related Iridoid Glycosides

The following table summarizes representative quantitative data for the anti-inflammatory effects of various iridoid glycosides and Phlomis extracts, which can serve as a benchmark for future studies on this compound.

| Compound/Extract | Assay | Cell Line | IC50 Value | Reference |

| Iridoid Glycosides from Lamiophlomis rotata | LPS-stimulated NF-κB luciferase activity | HEK293 | Not specified, but significant inhibition | [1] |

| Iridoid Glycosides from Phlomis integrifolia | NO release in LPS-induced RAW 264.7 cells | RAW 264.7 | 10.46 to 47.59 μM | [7] |

| 8-epi-7-deoxyloganic acid | NO production in LPS-stimulated RAW 264.7 cells | RAW 264.7 | Not specified, but dose-dependent inhibition | [5] |

Cytotoxic Activity against Cancer Cells

Extracts from various Phlomis species have demonstrated cytotoxic effects against a range of human cancer cell lines.[8][9][10] This activity is often attributed to the presence of iridoid glycosides, flavonoids, and other phytochemicals.[10] The proposed mechanisms for the anticancer effects of iridoid glycosides include the induction of apoptosis and cell cycle arrest.[2]

Given that this compound is a constituent of Phlomis species, it is a candidate for contributing to the observed cytotoxicity. Potential molecular targets in cancer cells could include proteins involved in cell cycle regulation and apoptosis, which are often downstream of the NF-κB and MAPK pathways.

Illustrative Quantitative Data for Cytotoxicity of Phlomis Species Extracts

The following table presents IC50 values for the cytotoxic activity of extracts from different Phlomis species against various cancer cell lines. These values can provide a preliminary indication of the potential potency of this compound.

| Phlomis Species Extract | Cell Line | IC50 (µg/mL) | Reference |

| P. anisodontea (Total Extract) | A549 (Lung Carcinoma) | 798.8 ± 17.3 | [9] |

| P. anisodontea (Total Extract) | MCF7 (Breast Cancer) | 586.7 ± 6.3 | [9] |

| P. caucasica (Total Extract) | A549 (Lung Carcinoma) | 309.15 ± 2.1 | [9] |

| P. caucasica (Ethylacetate fraction) | MCF7 (Breast Cancer) | 64.58 | [9] |

| P. stewartii (Methanol Extract) | HepG2 (Liver Cancer) | 187 | [10] |

| P. fruticosa (Extract) | ACC-201 | 26 ± 1.68 ppm | [11] |

| P. fruticosa (Extract) | OE-33 | 28 ± 2.1 ppm | [11] |

| P. fruticosa (Extract) | HeLa (Cervical Cancer) | 80 ± 3.21 ppm | [11] |

Antimicrobial Activity

Several Phlomis species have been traditionally used for their medicinal properties, including the treatment of infections.[12] Modern studies have begun to validate these uses, showing that extracts from Phlomis species possess antimicrobial activity against various bacteria.[12][13] While the specific compounds responsible for this activity are often not fully elucidated, iridoid glycosides are known to contribute to the defense mechanisms of plants against pathogens. Therefore, this compound may exhibit antimicrobial properties.

Illustrative Quantitative Data for Antimicrobial Activity of Phlomis Species Extracts

The following table provides examples of Minimum Inhibitory Concentration (MIC) values for extracts from Phlomis linearis against different microorganisms.

| Phlomis linearis Extract | Microorganism | MIC (µg/mL) | Reference |

| Ethyl Acetate Extract | S. aureus ATCC 6538 | 156.25 | [13] |

| Methanol Extract | S. aureus ATCC 6538 | 312.5 | [13] |

| Hexane Extract | E. coli ATCC 8739 | 625 | [13] |

| Diethyl Ether Extract | C. albicans ATCC 10231 | 625 | [13] |

Experimental Protocols

To validate the predicted therapeutic targets of this compound, the following experimental protocols, based on established methodologies for iridoid glycosides, are proposed.

Protocol 1: Assessment of NF-κB Inhibition

a) NF-κB Luciferase Reporter Assay:

-

Cell Culture: Culture HEK293 cells stably transfected with an NF-κB-luciferase reporter construct in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Treatment: Seed cells in a 96-well plate. Pre-treat with varying concentrations of this compound for 1 hour.

-

Stimulation: Stimulate the cells with LPS (1 µg/mL) or TNF-α (10 ng/mL) for 6 hours to activate the NF-κB pathway.

-

Lysis and Luminescence Measurement: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions (e.g., Promega Luciferase Assay System).

-

Data Analysis: Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to total protein concentration. Calculate the IC50 value for the inhibition of NF-κB activity.

b) Western Blot for IκBα Phosphorylation and Degradation:

-

Cell Culture and Treatment: Culture RAW 264.7 macrophages in DMEM with 10% FBS. Pre-treat with this compound at various concentrations for 1 hour, followed by stimulation with LPS (1 µg/mL) for 30 minutes.

-

Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Antibody Incubation: Probe the membrane with primary antibodies against phospho-IκBα, total IκBα, and a loading control (e.g., β-actin or GAPDH). Subsequently, incubate with HRP-conjugated secondary antibodies.

-

Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify the band intensities using densitometry software.

c) Immunofluorescence for p65 Nuclear Translocation:

-

Cell Culture and Treatment: Grow RAW 264.7 cells on glass coverslips. Pre-treat with this compound for 1 hour, then stimulate with LPS (1 µg/mL) for 1 hour.

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.

-

Immunostaining: Block with 5% BSA and then incubate with a primary antibody against the NF-κB p65 subunit. Follow with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488).

-

Nuclear Staining and Imaging: Counterstain the nuclei with DAPI. Acquire images using a fluorescence microscope.

-

Analysis: Observe the localization of the p65 subunit. In untreated stimulated cells, p65 will be predominantly in the nucleus, while effective inhibition by this compound will show p65 retained in the cytoplasm.

Protocol 2: Evaluation of MAPK Pathway Inhibition

a) Western Blot for Phosphorylation of ERK, JNK, and p38:

-

Cell Culture and Treatment: Culture RAW 264.7 macrophages and pre-treat with this compound for 1 hour. Stimulate with LPS (1 µg/mL) for 15-30 minutes.

-

Protein Extraction and Western Blotting: Follow the same procedure as for the NF-κB Western blot.

-

Antibody Incubation: Probe separate membranes with primary antibodies specific for the phosphorylated forms of ERK1/2, JNK, and p38. Also, probe for the total forms of these proteins and a loading control.

-

Detection and Analysis: Visualize and quantify the bands to determine the effect of this compound on the phosphorylation status of the MAPKs.

Protocol 3: Cytotoxicity Assessment

a) MTT Assay:

-

Cell Seeding: Seed human cancer cell lines (e.g., A549, MCF7, HepG2) in a 96-well plate and allow them to adhere overnight.

-

Treatment: Treat the cells with a range of concentrations of this compound for 24, 48, and 72 hours.

-

MTT Incubation: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Protocol 4: Antimicrobial Activity Determination

a) Broth Microdilution Method for MIC Determination:

-

Bacterial Strains: Use standard bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and clinical isolates.

-

Preparation of Inoculum: Prepare a bacterial suspension standardized to a 0.5 McFarland standard.

-

Serial Dilutions: Perform two-fold serial dilutions of this compound in a 96-well microtiter plate containing Mueller-Hinton broth.

-

Inoculation: Inoculate each well with the standardized bacterial suspension.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Visualizations of Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows discussed in this guide.

Caption: Proposed mechanism of NF-κB inhibition by this compound.

Caption: Potential inhibition of the MAPK signaling pathway by this compound.

Caption: Experimental workflow for Western blot analysis of MAPK phosphorylation.

Conclusion

While direct experimental evidence for the biological activities of this compound is currently lacking in the scientific literature, a substantial body of research on the Phlomis genus and the broader class of iridoid glycosides provides a robust framework for predicting its potential therapeutic targets. The most promising avenues for investigation are its anti-inflammatory effects through the inhibition of the NF-κB and MAPK signaling pathways, its cytotoxic potential against various cancer cell lines, and its possible antimicrobial properties. The experimental protocols and illustrative data presented in this guide offer a comprehensive roadmap for researchers to systematically investigate and validate these potential therapeutic applications. Further research into this compound is warranted to unlock its full therapeutic potential and to develop novel treatments for a range of diseases.

References

- 1. Iridoid glucosides and a C₁₃-norisoprenoid from Lamiophlomis rotata and their effects on NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Potential Roles of Iridoid Glycosides and Their Underlying Mechanisms against Diverse Cancer Growth and Metastasis: Do They Have an Inhibitory Effect on Cancer Progression? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Iridoids: Research Advances in Their Phytochemistry, Biological Activities, and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phytochemicals targeting NF-κB signaling: Potential anti-cancer interventions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Activation of Nrf2/HO-1 by 8-Epi-7-deoxyloganic Acid Attenuates Inflammatory Symptoms through the Suppression of the MAPK/NF-κB Signaling Cascade in In Vitro and In Vivo Models - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Transcriptome Profiling of Cardiac Glycoside Treatment Reveals EGR1 and Downstream Proteins of MAPK/ERK Signaling Pathway in Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. japsonline.com [japsonline.com]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. Phytochemical characterisation of Phlomis linearis Boiss. & Bal and screening for anticholinesterase, antiamylase, antimicrobial, and cytotoxic properties - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Extraction of 5,9-Epi-phlomiol from Phlomis Species

Audience: Researchers, scientists, and drug development professionals.

Introduction: 5,9-Epi-phlomiol, also known as 7-epi-phlomiol or phloyoside I, is an iridoid glycoside found in various species of the genus Phlomis, a member of the Lamiaceae family.[1][2] Iridoid glycosides from Phlomis species have garnered interest for their potential pharmacological activities, including anti-inflammatory properties. This document provides a detailed protocol for the extraction, isolation, and quantification of this compound from Phlomis species, with a particular focus on Phlomis tuberosa, a known source of this compound. Additionally, a proposed signaling pathway associated with the anti-inflammatory effects of iridoid glycosides is presented.

Data Presentation

Table 1: Iridoid Glycosides Identified in the Aerial Parts of Phlomis tuberosa

| Compound Name | Alternative Name(s) | Reference |

| This compound | 7-epi-phlomiol, phloyoside I | [1][2] |

| Chlorotuberoside | [1][2] | |

| Lamalbide | [1][3][4] | |

| Shanzhiside methyl ester | [1][3][4] | |

| Sesamoside | [1][3] | |

| 5-deoxysesamoside | [1][3] | |

| 8-O-acetylshanzhiside | [4] |

Table 2: Quantitative Analysis of Major Phenolic Acids in Methanol Extracts of Phlomis tuberosa

| Plant Part | Chlorogenic Acid (µg/g of extract) | Ferulic Acid (µg/g of extract) | Reference |

| Flower | 12.47 | 25.31 | |

| Aerial Part | 30.95 | 47.82 | |

| Root | 9.79 | 32.56 |

Note: The data in Table 2 is provided to give a quantitative context of phytochemicals present in Phlomis tuberosa. Specific yield or concentration of this compound is a subject for further investigation.

Experimental Protocols

This section outlines a comprehensive protocol for the extraction, isolation, and quantification of this compound from the aerial parts of Phlomis tuberosa.

Plant Material Collection and Preparation

-

Collection: Collect the aerial parts of Phlomis tuberosa during the flowering season.

-

Identification: Authenticate the plant material by a qualified botanist. A voucher specimen should be deposited in a recognized herbarium.

-

Preparation: Air-dry the plant material in a well-ventilated area, protected from direct sunlight. Once fully dried, grind the material into a fine powder.

Extraction of Crude Iridoid Glycoside Mixture

-

Initial Extraction:

-

Macerate the powdered aerial parts (e.g., 500 g) with methanol (e.g., 3 L) at room temperature for 24 hours with occasional stirring.

-

Filter the extract and repeat the extraction process with fresh methanol three more times to ensure exhaustive extraction.

-

Combine all the methanol extracts and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude methanol extract.

-

-

Solvent Partitioning:

-

Suspend the crude methanol extract in distilled water (e.g., 500 mL).

-

Perform liquid-liquid partitioning of the aqueous suspension successively with solvents of increasing polarity, such as n-hexane, chloroform, and n-butanol.

-

The n-butanol fraction is typically enriched with iridoid glycosides. Collect this fraction and evaporate the solvent to dryness to yield the crude iridoid glycoside-rich extract.

-

Isolation of this compound by Chromatography

-

Column Chromatography (CC):

-

Subject the n-butanol extract to column chromatography on a silica gel (60-120 mesh) column.

-

Elute the column with a gradient of chloroform and methanol (e.g., starting from 100% chloroform and gradually increasing the polarity with methanol).

-

Collect fractions of a suitable volume (e.g., 20 mL) and monitor the separation by Thin Layer Chromatography (TLC).

-

-

Thin Layer Chromatography (TLC) Monitoring:

-

Spot the collected fractions on silica gel TLC plates.

-

Develop the plates using a solvent system such as chloroform:methanol:water (e.g., 80:20:2 v/v/v).

-

Visualize the spots by spraying with a suitable reagent (e.g., 1% vanillin-sulfuric acid) followed by heating. Iridoid glycosides typically appear as colored spots.

-

Combine the fractions containing the target compound, this compound, based on the TLC profiles.

-

-

Preparative Thin Layer Chromatography (pTLC) or Preparative HPLC:

-

For final purification, subject the combined fractions to pTLC on silica gel plates using the same solvent system as for TLC.

-

Alternatively, preparative High-Performance Liquid Chromatography (HPLC) on a C18 column can be employed for higher resolution and purity.

-

Quantification of this compound by HPLC-DAD

-

Instrumentation: A High-Performance Liquid Chromatography system equipped with a Diode Array Detector (DAD) is recommended.

-

Chromatographic Conditions (A general method for iridoid glycosides):

-

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient elution using acetonitrile (A) and water (B), both containing 0.1% formic acid. A typical gradient could be: 0-5 min, 10% A; 5-30 min, 10-40% A; 30-35 min, 40-10% A; 35-40 min, 10% A.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25°C.

-

Detection: Monitor the eluent at a wavelength of approximately 235 nm, which is a common detection wavelength for iridoid glycosides.

-

-

Standard Preparation:

-

Prepare a stock solution of isolated and purified this compound of known concentration in methanol.

-

Prepare a series of calibration standards by diluting the stock solution to different concentrations.

-

-

Sample Preparation:

-

Accurately weigh a known amount of the dried n-butanol extract or the final purified compound.

-

Dissolve it in methanol, sonicate for 15 minutes, and filter through a 0.45 µm syringe filter before injection into the HPLC system.

-

-

Quantification:

-

Construct a calibration curve by plotting the peak area against the concentration of the this compound standards.

-

Inject the sample solution and determine the peak area corresponding to this compound.

-

Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.

-

Mandatory Visualization

Experimental Workflow Diagram

Caption: Workflow for the extraction and isolation of this compound.

Proposed Signaling Pathway Diagram

Iridoid glycosides have been reported to exhibit anti-inflammatory effects, often through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. The following diagram illustrates this proposed mechanism.

Caption: Proposed anti-inflammatory mechanism of this compound via NF-κB pathway inhibition.

References

Application Notes and Protocols for the Proposed Chemical Synthesis of 5,9-Epi-phlomiol

For Researchers, Scientists, and Drug Development Professionals

Abstract: 5,9-Epi-phlomiol is a naturally occurring iridoid glycoside with potential pharmacological activities. To date, a dedicated total chemical synthesis of this compound has not been reported in the scientific literature. These application notes provide a detailed, proposed synthetic strategy for this compound based on established and analogous syntheses of structurally related iridoid glycosides such as loganin and genipin. The proposed route offers a plausible pathway for the stereocontrolled synthesis of the iridoid core, followed by glycosylation to yield the target molecule. This document is intended to serve as a foundational guide for researchers aiming to synthesize this compound and its analogs for further biological evaluation.

Proposed Retrosynthetic Analysis

The proposed retrosynthesis of this compound commences with the disconnection of the glycosidic bond, separating the iridoid aglycone from the glucose moiety. The aglycone can be further simplified by targeting the key stereocenters and the fused ring system. A potential strategy involves an intramolecular Michael addition to construct the cyclopentane ring, a common approach in iridoid synthesis. The starting materials for this proposed synthesis are envisioned to be commercially available and relatively simple chiral building blocks.

Caption: Proposed retrosynthetic analysis for this compound.

Proposed Synthetic Workflow

The forward synthesis is designed in a multi-stage process, beginning with the stereoselective construction of a key chiral aldehyde intermediate. This is followed by the formation of the iridoid core via an intramolecular Michael addition. Subsequent functional group manipulations will prepare the aglycone for the final glycosylation step.

Caption: Proposed multi-stage synthetic workflow for this compound.

Experimental Protocols (Proposed)

Note: The following protocols are hypothetical and based on analogous transformations reported in the literature for similar iridoid glycosides. Optimization of reaction conditions, purification methods, and thorough characterization of all intermediates would be required.

Stage 1: Synthesis of the Key Chiral Aldehyde

-

Asymmetric Aldol Reaction:

-

To a solution of a suitable ketone (e.g., 2,2-dimethyl-1,3-dioxan-5-one) in an anhydrous solvent (e.g., CH₂Cl₂) at -78 °C under an inert atmosphere, add a chiral auxiliary (e.g., (R)-2-amino-2-phenylethanol).

-

Slowly add a Lewis acid (e.g., TiCl₄) and stir for 30 minutes.

-

Add the desired aldehyde (e.g., acrolein) dropwise and stir for 4-6 hours.

-

Quench the reaction with a saturated aqueous solution of NH₄Cl and allow it to warm to room temperature.

-